Product packaging for Dapagliflozin 2-O-β-D-Glucuronide(Cat. No.:)

Dapagliflozin 2-O-β-D-Glucuronide

Cat. No.: B1160823
M. Wt: 585
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dapagliflozin 2-O-β-D-Glucuronide is a reference standard for the major glucuronidated metabolite of the pharmaceutical drug Dapagliflozin. Dapagliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, heart failure, and chronic kidney disease . It works by reducing the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion . The parent drug, Dapagliflozin, is primarily metabolized in the liver and kidneys via glucuronidation by the enzyme UGT1A9 to form metabolites including Dapagliflozin 3-O-glucuronide . The 2-O-β-D-glucuronide conjugate provided here is a critical analyte for studying the drug's metabolic fate. High-purity metabolite standards like this are essential tools for detailed pharmacokinetic studies, toxicological assessments, and analytical method development in the drug discovery and development pipeline . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₇H₃₃ClO₁₂

Molecular Weight

585

Synonyms

(2S,3S,4S,5R,6R)-6-(((2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Pharmacokinetic Disposition and Excretion Profiles of Dapagliflozin 2 O β D Glucuronide

Systemic Exposure Characteristics of 2-O-β-D-Glucuronide in Preclinical Animal Models

In preclinical studies involving species such as rats, dogs, and monkeys, glucuronidation was identified as a significant metabolic route for dapagliflozin (B1669812). nih.gov The in vitro metabolic profiles of dapagliflozin in hepatocytes from mice, rats, dogs, monkeys, and humans were found to be qualitatively similar, with glucuronidation being a consistently observed pathway. nih.gov

Systemic exposure to dapagliflozin's glucuronide metabolites is a key aspect of its pharmacokinetic profile. Following a single oral administration of [14C]-dapagliflozin to rats, the total radioactivity from metabolites was significantly higher than that of the parent compound in plasma. This indicates extensive first-pass metabolism. The major circulating metabolite identified in rats was Dapagliflozin 3-O-glucuronide. While other glucuronide isomers, including Dapagliflozin 2-O-β-D-Glucuronide, are formed, their systemic exposure levels are considerably lower and not as extensively quantified in published studies.

SpeciesKey Findings on Glucuronide Metabolite Exposure
Rat - Glucuronidation is a major metabolic pathway. - Systemic exposure to metabolites is significantly higher than the parent drug. - Dapagliflozin 3-O-glucuronide is the most abundant circulating metabolite.
Dog - Similar to rats, glucuronidation is a prominent metabolic route. - The metabolite profile is qualitatively comparable to other species.
Monkey - Metabolic profile in hepatocytes is similar to other preclinical species and humans, with glucuronidation being a key pathway.

This table summarizes the general findings on dapagliflozin's glucuronide metabolites in preclinical species, with specific quantitative data for this compound being limited in the available literature.

Excretory Pathways and Mass Balance Recovery in Biological Matrices (e.g., Urine, Feces)

The elimination of dapagliflozin and its metabolites occurs through both renal and fecal routes. Mass balance studies in humans following a single oral dose of [14C]-dapagliflozin have provided detailed insights into the excretion pathways. The majority of the administered dose is excreted in the urine, primarily in the form of metabolites. nih.govwikipedia.org

Dapagliflozin 3-O-glucuronide is the main component eliminated in the urine, accounting for a significant portion of the administered dose. nih.govnih.gov In contrast, the excretion of the parent drug, dapagliflozin, in urine is minimal. nih.gov The remainder of the radioactive dose is recovered in the feces. wikipedia.org While specific quantitative data for the excretion of this compound is not explicitly detailed, it is understood to be a minor component of the total excreted metabolites.

Excretion PathwayPercentage of Administered Dose (Human Data)Compound
Urine ~61%Dapagliflozin 3-O-glucuronide nih.govnih.gov
<2%Dapagliflozin (parent drug) nih.gov
75%Total (parent drug and metabolites) wikipedia.org
Feces 21%Total (parent drug and metabolites) wikipedia.org

This table presents the mass balance recovery of dapagliflozin and its major metabolite in humans, highlighting the primary excretory routes.

Comparative Disposition and Elimination Kinetics of Dapagliflozin and its Glucuronide Metabolites Across Species

The rate of metabolism, however, can vary. For instance, in vitro studies with hepatocytes showed that dapagliflozin was most rapidly metabolized by rat hepatocytes, while it was most stable in human hepatocytes. nih.gov This suggests potential differences in the systemic clearance and half-life of the parent drug and its metabolites across species.

ParameterDapagliflozin (Human)Dapagliflozin 3-O-glucuronide (Human)Key Interspecies Differences
Primary Metabolism Glucuronidation (UGT1A9) nih.govFormed from DapagliflozinMetabolic pathways are qualitatively similar across species (rat, dog, monkey, human). nih.gov
Primary Elimination Route MetabolismRenal Excretion nih.govnih.govRate of metabolism varies, with rat hepatocytes showing the highest turnover. nih.gov
Half-life (t½) ~12.9 hours nih.govData not specifiedDifferences in metabolic rates likely lead to variations in half-life across species.

This table provides a comparative overview of the disposition and elimination of dapagliflozin and its major glucuronide metabolite in humans, along with key interspecies differences.

Advanced Analytical Methodologies for Characterization and Quantification of Dapagliflozin 2 O β D Glucuronide

Chromatographic and Spectrometric Techniques for Metabolite Detection and Separation

The separation and detection of Dapagliflozin (B1669812) 2-O-β-D-Glucuronide from complex biological matrices necessitate the use of highly sophisticated analytical instrumentation.

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for the analysis of dapagliflozin and its metabolites. nih.govnih.govtpcj.org These methods offer unparalleled sensitivity and selectivity, which are crucial for identifying and quantifying metabolites that are often present at very low concentrations in biological fluids like plasma and urine. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). This separates Dapagliflozin 2-O-β-D-Glucuronide from the parent drug, other metabolites, and endogenous matrix components. The separated components then enter the mass spectrometer, where they are ionized. Negative ion electrospray ionization (ESI) mode has been found to be effective for the analysis of dapagliflozin. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the specific detection of the target metabolite. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating the parent ion of the metabolite and fragmenting it to produce characteristic product ions, which are then detected. This two-stage mass analysis significantly reduces background noise and interferences.

Research studies have successfully applied LC-MS/MS to quantify dapagliflozin and its major glucuronide metabolite, Dapagliflozin 3-O-glucuronide, in human plasma. nih.gov While specific studies on the 2-O-glucuronide isomer are less common in publicly available literature, the methodologies are directly transferable. For instance, a validated LC-MS/MS method for dapagliflozin in rat plasma utilized simple mobile phases of water and acetonitrile (B52724), avoiding additives like formic acid that can cause adduct formation. nih.gov

Utilization of High-Performance Liquid Chromatography (HPLC) in Metabolite Research

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV detection, is a widely used technique for the analysis of dapagliflozin and its related substances. google.comwisdomlib.orgijpsjournal.comajptr.com While not as sensitive or selective as LC-MS for metabolite quantification in biological matrices, HPLC is invaluable for the analysis of bulk drug substances and pharmaceutical formulations. ajptr.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for dapagliflozin analysis. ijpsjournal.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Several HPLC methods have been developed and validated for the determination of dapagliflozin, often using a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. google.comwisdomlib.org

For the analysis of related substances, including potential glucuronide metabolites, gradient elution is often employed. google.com This involves changing the composition of the mobile phase during the chromatographic run to achieve optimal separation of all compounds. The detection is typically performed using a UV detector at a wavelength where dapagliflozin and its metabolites exhibit significant absorbance, such as around 224 nm or 225 nm. google.comajptr.com

The following table summarizes typical chromatographic conditions used in HPLC methods for dapagliflozin analysis:

ParameterConditionReference
Column Develosil ODS HG-5 (C18) wisdomlib.org
YMC Pack Pro C18 ajptr.com
Kromasil C18 47.94.85nih.gov
Mobile Phase Phosphate buffer and acetonitrile (80:20) wisdomlib.org
Orthophosphoric acid buffer and acetonitrile (gradient) ajptr.com
Acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v) nih.gov
Flow Rate 1.0 ml/min google.comwisdomlib.org
0.8 ml/min ajptr.com
Detection Wavelength 292 nm wisdomlib.org
225 nm ajptr.com
224 nm google.com47.94.85nih.gov
Column Temperature 30°C google.comwisdomlib.org
25°C ajptr.com

Rigorous Method Development and Validation Parameters for Research Studies

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound must undergo rigorous development and validation. pharmacompass.com

Establishing Sensitivity and Specificity for Trace Metabolite Detection

Sensitivity is a measure of the lowest concentration of an analyte that can be reliably detected. In the context of metabolite analysis, this is crucial as metabolites are often present at trace levels. The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision, while the LOQ is the lowest concentration that can be quantified with a defined level of accuracy and precision. who.int

Specificity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. In LC-MS/MS, specificity is achieved through a combination of chromatographic separation and the unique mass transitions of the analyte. For HPLC-UV methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Optimization of Quantitative Assay Development (e.g., Calibration Ranges, Limits of Detection/Quantification)

The development of a quantitative assay involves optimizing several parameters to ensure accurate and precise measurements.

Calibration Ranges: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. The response of the instrument is plotted against the concentration, and a linear regression analysis is performed. The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. For dapagliflozin and its metabolites, calibration ranges are typically established in the ng/mL to µg/mL range, depending on the matrix and the expected concentrations. nih.govnih.govnih.gov

The following table provides examples of calibration ranges and LLOQs from published methods for dapagliflozin and its metabolites:

AnalyteMatrixCalibration RangeLLOQReference
DapagliflozinRat Plasma5-2000 ng/mL5 ng/mL nih.gov
DapagliflozinHuman Plasma5-50 ng/mL- nih.gov
Dapagliflozin 3-O-glucuronideHuman Plasma50-500 ng/mL- nih.gov
DapagliflozinHuman Plasma1.50–60 µg/mL1.50 µg/mL 47.94.85nih.gov
DapagliflozinRat Plasma10–10000 µg/L10 µg/L jst.go.jp

Limits of Detection/Quantification (LOD/LOQ): The LOD and LOQ are determined experimentally. The LOD for dapagliflozin has been reported to be as low as 0.008% w/w in bulk drug analysis, indicating high sensitivity of the developed HPLC method. ajptr.com For bioanalytical methods, the LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within 20% of the nominal value. jst.go.jp

Importance of Reference Standards for Accurate Metabolite Identification and Quantification

Reference standards are highly purified compounds that are used as a benchmark for identification and quantification in analytical procedures. simsonpharma.com For this compound, a well-characterized reference standard is essential for several reasons:

Accurate Identification: By comparing the retention time and mass spectrum of the peak observed in a sample with that of the reference standard, the identity of the metabolite can be confirmed.

Accurate Quantification: Reference standards are used to prepare calibration curves, which are fundamental for determining the concentration of the metabolite in unknown samples. The accuracy of the quantification is directly dependent on the purity and known concentration of the reference standard. nih.govnih.gov

Method Validation: Reference standards are required for various validation experiments, including specificity, linearity, accuracy, and precision, to demonstrate that the analytical method is suitable for its intended purpose. simsonpharma.com

The synthesis of regioisomeric glucuronide metabolites of dapagliflozin, including the 2-O-glucuronide, has been reported. nih.govresearchgate.net These synthetic standards, along with their stable-isotope labeled analogues, are crucial for elucidating the structures of metabolites found in human urine and for use as internal standards in quantitative analysis. nih.govresearchgate.net The availability of these reference standards from commercial suppliers further facilitates research in this area. synthose.comacanthusresearch.comsussex-research.com

Biological Relevance and Non Pharmacological Aspects of Dapagliflozin 2 O β D Glucuronide

Evaluation of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitory Activity of the 2-O-β-D-Glucuronide Metabolite

Research into the pharmacological activity of dapagliflozin's metabolites has primarily focused on the major circulating form, Dapagliflozin (B1669812) 3-O-Glucuronide. Studies have consistently shown that this major metabolite is not an SGLT2 inhibitor at clinically relevant exposures. nih.govnih.gov Pharmacokinetic studies in humans following administration of radiolabeled dapagliflozin confirmed that the parent compound was the only significant pharmacologically active species, with no metabolites showing significant pharmacological activity or toxicological concern. nih.govresearchgate.net

While direct experimental data on the SGLT2 inhibitory capacity of Dapagliflozin 2-O-β-D-Glucuronide is not extensively detailed in the literature, the general finding is that glucuronidation leads to inactive metabolites. nih.govnih.gov The process of attaching a glucuronide moiety typically increases the polarity of a compound to facilitate its excretion, often rendering it pharmacologically inactive. Given that the major 3-O-glucuronide metabolite is inactive and that no active metabolites of significance have been identified, it is inferred that this compound also lacks significant SGLT2 inhibitory activity. nih.govresearchgate.net

Assessment of Biological Impact in In Vitro Cellular Systems (e.g., Bladder Transitional Cell Carcinoma Cell Line Studies)

Concerns regarding a potential link between SGLT2 inhibitors and bladder cancer prompted preclinical investigations. These studies examined the effect of dapagliflozin and its primary metabolite on cancer cell growth. nih.govnih.gov In vitro studies utilizing human bladder transitional cell carcinoma (TCC) cell lines found that neither dapagliflozin nor its primary metabolite, Dapagliflozin 3-O-Glucuronide, had an effect on the proliferation rates of these cancer cells. nih.gov Furthermore, neither the parent drug nor the metabolite enhanced tumor growth in mouse xenograft models using human bladder TCC cells. nih.govnih.gov

These findings suggest that the metabolic conversion of dapagliflozin to its glucuronidated forms does not produce compounds that promote the growth of bladder cancer cells in vitro. nih.govnih.gov Although the 2-O-β-D-glucuronide was not singled out in these reports, the lack of proliferative effect from the parent compound and the major metabolite provides a strong indication that this minor metabolite is also biologically inert in this specific context.

Implications of 2-O-β-D-Glucuronide as a Minor Circulating Metabolite for Research Interpretations

Following oral administration, dapagliflozin is extensively metabolized, with direct glucuronidation being a primary pathway. caldic.com Pharmacokinetic analyses have quantified the relative abundance of dapagliflozin and its main metabolites in human plasma. Dapagliflozin 3-O-Glucuronide is the most prominent metabolite, accounting for approximately 42% of the total drug-related substance in plasma based on the area under the curve (AUC), while the parent drug, dapagliflozin, constitutes about 39%. caldic.com

In contrast, this compound is a minor metabolite. It was identified as the only other metabolite to represent more than 5% of the administered dose, specifically accounting for 5.4%. caldic.com

Relative Abundance of Dapagliflozin and its Glucuronide Metabolites in Human Plasma

Comparative Analysis with Glucuronide Metabolites of Other SGLT2 Inhibitors

The metabolic pathway of glucuronidation to form inactive metabolites is a common feature among SGLT2 inhibitors. A comparative analysis highlights this shared characteristic.

Canagliflozin: This SGLT2 inhibitor is extensively metabolized, primarily via O-glucuronidation by UGT1A9 and UGT2B4 enzymes, into two inactive O-glucuronide metabolites, M5 and M7. nih.gov These metabolites are considered pharmacologically inactive. nih.gov

Empagliflozin (B1684318): Metabolism of empagliflozin is also primarily through glucuronidation, forming three main glucuronide metabolites (2-O-, 3-O-, and 6-O-glucuronide). drugbank.com In plasma, none of these individual metabolites account for more than 10% of the total drug-related material, indicating they are all minor components in circulation. drugbank.com These metabolites are not considered to be active. nih.gov

This comparison demonstrates a class-wide metabolic pattern where the parent drug is the active moiety, and glucuronidation serves as a primary route of elimination to produce inactive metabolites. This compound fits this pattern as a minor, inactive product of metabolism.

Comparative Overview of Glucuronide Metabolites of SGLT2 Inhibitors

Future Directions and Advanced Research Considerations for Dapagliflozin 2 O β D Glucuronide

Exploration of Specific Transporter Proteins Involved in 2-O-β-D-Glucuronide Disposition Beyond UGTs

The disposition of drugs and their metabolites is a complex process governed by a multitude of transporter proteins. While uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) are responsible for the formation of Dapagliflozin (B1669812) 2-O-β-D-Glucuronide, its subsequent journey through the body is less understood. researchgate.net Future research should prioritize the identification and characterization of the specific transporters involved in the uptake and efflux of this metabolite in key organs such as the liver and kidneys.

In vitro studies have shown that the parent compound, dapagliflozin, is a substrate for P-glycoprotein (P-gp), a well-known efflux transporter. nih.gov However, it is crucial to investigate whether Dapagliflozin 2-O-β-D-Glucuronide also interacts with P-gp or other ATP-binding cassette (ABC) transporters. Furthermore, the role of organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs), which are known to handle glucuronidated metabolites, in the disposition of this compound remains to be elucidated. A comprehensive understanding of these interactions is vital for predicting potential drug-drug interactions and variability in patient response.

Investigation of Potential Non-SGLT2 Mediated Biological Interactions of the Metabolite in Preclinical Models

The current understanding is that the major metabolite, Dapagliflozin 3-O-β-D-glucuronide, is pharmacologically inactive with respect to SGLT2 inhibition. caymanchem.com However, the biological activity of this compound, particularly any non-SGLT2 mediated effects, is an area ripe for investigation. Preclinical studies are warranted to explore whether this metabolite interacts with other cellular targets, potentially leading to unforeseen pharmacological or toxicological effects.

Advanced Computational Modeling and Simulation of Metabolite Kinetics and Metabolic Pathways

Computational modeling and simulation have become indispensable tools in modern pharmacology. For this compound, the development of sophisticated pharmacokinetic (PK) and pharmacodynamic (PD) models is a key future direction. Building on existing models for dapagliflozin and its 3-O-glucuronide metabolite, these new models should aim to simulate the kinetics of the 2-O-β-D-glucuronide isomer with high precision. nih.gov

Development of Novel and High-Throughput Analytical Approaches for Complex Biological Matrices in Research Settings

To facilitate the research outlined above, the development of novel and high-throughput analytical methods for the quantification of this compound in complex biological matrices is essential. While various HPLC and LC-MS/MS methods exist for the parent drug, specific, sensitive, and rapid assays for its individual glucuronide isomers are needed for research purposes. wikipedia.orgpensoft.net

Future efforts should focus on developing techniques that can differentiate and accurately measure regioisomers like the 2-O- and 3-O-glucuronides. High-throughput screening assays, potentially utilizing fluorescence-based detection, could be developed to rapidly assess the interaction of the metabolite with various transporters and enzymes. nih.govnih.gov The availability of such methods would greatly accelerate the pace of research into the disposition and biological role of this compound.

Detailed Elucidation of Regioisomeric Glucuronide Formation Mechanisms and their Enzymatic Specificity

The formation of different glucuronide isomers of dapagliflozin is a fascinating area of research. A detailed understanding of the mechanisms that govern the regioselective glucuronidation of dapagliflozin is crucial. While UGT1A9 is known to be the major enzyme involved in the formation of the 3-O-glucuronide, the specific UGT enzymes responsible for the formation of the 2-O-β-D-glucuronide need to be definitively identified. medchemexpress.comnih.gov

Research in this area should involve studies with a panel of recombinant human UGT enzymes to determine the enzymatic specificity for the formation of each isomer. The synthesis of regioisomeric glucuronide metabolites of dapagliflozin has been reported, which provides the necessary standards for such investigations. ias.ac.in Understanding the factors that influence the ratio of 2-O- to 3-O-glucuronide formation, such as genetic polymorphisms in UGT enzymes, could help explain inter-individual variability in dapagliflozin metabolism.

Q & A

Basic Research Questions

Q. How is Dapagliflozin 2-O-β-D-glucuronide identified and quantified in biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with hydrotropic solubilization is commonly employed. For example, a Design of Experiments (DOE) approach optimizes parameters like mobile phase composition, flow rate, and column temperature to enhance resolution and sensitivity . Stability-indicating HPLC methods validated per ICH guidelines are critical for distinguishing the metabolite from degradation products in pharmacokinetic studies . Mass spectrometry (LC-MS/MS) can further confirm structural identity using fragmentation patterns.

Q. What enzymes catalyze the formation of this compound?

  • Methodological Answer : Uridine diphosphate glucuronosyltransferases (UGTs) mediate glucuronidation. While UGT1A9 is implicated in forming the 3-O-glucuronide metabolite of dapagliflozin , the 2-O-glucuronide likely involves similar isoforms. In vitro assays using human liver microsomes or recombinant UGT enzymes, coupled with kinetic analysis (e.g., Michaelis-Menten parameters), can identify specific isoforms responsible .

Q. What are the storage and handling protocols for this compound in laboratory settings?

  • Methodological Answer : Store at -20°C in light-protected, sealed containers to prevent degradation. Use chemical-resistant gloves (e.g., nitrile) and safety goggles during handling. For spills, adsorb with inert materials (e.g., silica gel) and decontaminate surfaces with ethanol . Stability under varying pH and temperature conditions should be validated using accelerated stability studies .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling assess inter-individual variability in this compound exposure?

  • Methodological Answer : Nonlinear mixed-effects modeling (e.g., NONMEM or Monolix) integrates sparse PK data from clinical trials to estimate parameters like clearance and volume of distribution. Covariates (e.g., renal function, UGT polymorphisms) are tested using stepwise forward addition/backward elimination. For example, phase II/III trials in T1DM and T2DM patients have applied this approach to compare metabolite exposure across subpopulations .

Q. What advanced structural elucidation techniques confirm the regioselectivity of glucuronidation (2-O vs. 3-O position)?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly heteronuclear single-quantum coherence (HSQC), identifies carbon-hydrogen correlations unique to the 2-O-glucuronide. For instance, chemical shifts near δ 101 ppm (C1 of glucuronic acid) and δ 5.29 ppm (anomeric proton) distinguish β-D-glucuronide linkages . Comparative enzymatic hydrolysis with β-glucuronidase can further validate the position .

Q. How do researchers resolve contradictions in metabolite potency assessments across in vitro and in vivo models?

  • Methodological Answer : Discrepancies arise from differences in assay systems (e.g., cell-free vs. whole-cell SGLT2 inhibition assays). Address this by standardizing assay conditions: use human renal proximal tubule cells expressing SGLT2 and measure glucose uptake via radiolabeled tracers (e.g., ¹⁴C-methyl-D-glucopyranoside). The 3-O-glucuronide, for example, shows 2,600-fold lower potency than dapagliflozin in vitro ; similar assays can benchmark the 2-O metabolite.

Q. What strategies optimize simultaneous quantification of Dapagliflozin and its 2-O-glucuronide in complex matrices?

  • Methodological Answer : Employ a DOE-optimized HPLC method with tandem mass spectrometry. For instance, a central composite design evaluates factors like column temperature (25–40°C) and gradient elution time (10–20 min) to maximize separation efficiency. Hydrotropic agents (e.g., sodium lauryl sulfate) enhance solubility of hydrophobic analytes . Method validation should include matrix effect studies (plasma vs. urine) and cross-compare results with ultra-performance liquid chromatography (UPLC) .

Data Contradiction and Validation

Q. How to address conflicting reports on the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies at extreme pH (1–13), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via HPLC-UV/PDA and correlate with mass spectral data. For example, instability in acidic conditions may require sample stabilization with buffers (e.g., ammonium acetate) during storage .

Q. What bioanalytical challenges arise when correlating metabolite levels with clinical outcomes (e.g., glycemic control)?

  • Methodological Answer : Pre-analytical variables (e.g., sample collection timing, hemolysis) must be controlled. Pooled analysis of continuous glucose monitoring (CGM) data with metabolite PK, as done in DEPICT-1/2 trials, can identify lag times between plasma concentrations and glucose-lowering effects . Multivariate regression adjusts for confounders like insulin dose and renal function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.